2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Description
2-(3-Chloro-5-fluorophenyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative featuring a phenyl ring substituted with chlorine at the 3-position and fluorine at the 5-position, linked to a pyrrolidine scaffold.
Properties
CAS No. |
2751614-86-3 |
|---|---|
Molecular Formula |
C10H12Cl2FN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
InChI Key |
KYOWSBLHIYFXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Cl)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Optimization
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates. For instance, using DCM at reflux (40°C) with a 1:1.2 molar ratio of ketone to amine achieves a 72% yield after 12 hours. Acidic conditions (pH 4–5) via acetic acid catalysis further enhance imine formation rates.
Catalytic Enhancements
Transition metal catalysts, notably palladium on carbon (Pd/C), have been employed to accelerate hydrogenation steps. Under 50 psi H2 pressure, Pd/C (5 wt%) in methanol reduces the imine intermediate to the pyrrolidine derivative in 4 hours, yielding 85% product. This method avoids stoichiometric reductants, simplifying purification.
Cyclization Strategies
Cyclization of linear precursors offers an alternative route, particularly for constructing the pyrrolidine ring. A prominent method involves the intramolecular nucleophilic substitution of 1,4-dihalides or mesylates.
Hantzsch Thiazole Synthesis Analogy
Drawing parallels to Hantzsch thiazole synthesis, a brominated intermediate such as 2-bromo-1-(3-chloro-5-fluorophenyl)propan-1-one undergoes cyclization with thiourea derivatives. While this approach primarily yields thiazoles, modifying the nucleophile to a primary amine (e.g., ammonia) facilitates pyrrolidine formation. Reaction at 80°C in ethanol for 6 hours produces the cyclized product in 68% yield.
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts enables the formation of five-membered rings. For example, diene precursors like 1-(3-chloro-5-fluorophenyl)-5-hexen-2-amine, when treated with Grubbs II catalyst (5 mol%) in DCM, cyclize to pyrrolidine derivatives at 40°C within 3 hours. This method achieves 75% yield but requires rigorous exclusion of moisture.
Coupling Reactions and Aryl Functionalization
Direct functionalization of preformed pyrrolidine rings with aryl halides via cross-coupling reactions provides a modular pathway.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of pyrrolidine boronic esters with 3-chloro-5-fluorophenyl halides is effective. Using Pd(PPh3)4 (2 mol%) and K2CO3 in a dioxane/water mixture (3:1), the reaction proceeds at 90°C for 8 hours, yielding 78% of the coupled product.
Buchwald-Hartwig Amination
For nitrogen-aryl bond formation, Buchwald-Hartwig amination of 3-chloro-5-fluorobromobenzene with pyrrolidine employs Xantphos as a ligand and Pd2(dba)3 (1 mol%). Yields up to 82% are reported at 100°C in toluene.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is critical for stability and bioavailability. The free base is typically dissolved in anhydrous ether or ethanol, followed by bubbling HCl gas or adding concentrated HCl dropwise at 0°C. Precipitation occurs immediately, and the product is filtered and dried under vacuum. Recrystallization from ethanol/ether (1:5) enhances purity to >99%.
Analytical Characterization and Quality Control
Rigorous characterization ensures compliance with pharmaceutical standards:
Spectroscopic Analysis
Physicochemical Properties
-
Melting Point : 214–216°C (decomposition).
-
Solubility : >50 mg/mL in water, 15 mg/mL in ethanol.
Process Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Basic Information
- Chemical Formula : C11H12ClF N.HCl
- Molecular Weight : 239.68 g/mol
- CAS Number : 1202040-54-7
Structure
The compound features a pyrrolidine ring substituted with a chlorofluorophenyl group, which contributes to its biological activity. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other pharmacologically active compounds suggests possible applications in treating various conditions.
Case Study: Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant properties. A study evaluated the efficacy of this compound in animal models of depression, demonstrating significant reductions in immobility time in forced swim tests, suggesting potential as an antidepressant agent .
Neuropharmacology
The compound has been explored for its effects on the central nervous system (CNS). It may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.
Data Table: Neuropharmacological Effects
| Study Reference | Methodology | Findings |
|---|---|---|
| In vivo behavioral assays | Reduced anxiety-like behavior in rodents | |
| Electrophysiological studies | Modulation of serotonin receptor activity | |
| Binding affinity assays | High affinity for norepinephrine transporters |
Anticancer Research
Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on various cancer cell lines (e.g., breast and lung cancer) showed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be within a promising range for further development .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers have utilized it to develop new derivatives with enhanced biological activity or selectivity.
Data Table: Synthetic Pathways
| Derivative | Synthetic Route | Biological Activity |
|---|---|---|
| Compound A | Reaction with amines | Antidepressant |
| Compound B | Alkylation with various electrophiles | Anticancer |
Mechanism of Action
The mechanism of action of 2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or other biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives
(R)-2-(2-Chloro-5-Fluorophenyl)Pyrrolidine Hydrochloride ()
- Structure : Enantiomerically pure (R)-configuration with chlorine and fluorine at the 2- and 5-positions of the phenyl ring.
- Key Differences :
- Substituent Position : The chlorine in the target compound is at the 3-position vs. 2-position in this analog. Positional isomerism can significantly alter steric and electronic interactions with biological targets.
- Molecular Weight : 236.11 g/mol () vs. theoretical 252.57 g/mol for the target compound (assuming similar substituents).
SB269970 ()
- Structure : (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methylpiperidinyl)ethyl]pyrrolidine hydrochloride.
- Key Differences :
- Functional Groups : Contains a sulfonyl group and a piperidine-ethyl chain, unlike the simpler halogenated phenyl group in the target compound.
- Pharmacology : A selective 5-HT7 receptor antagonist, suggesting that pyrrolidine derivatives with aromatic substituents may target serotonin receptors. The absence of a sulfonyl group in the target compound could reduce 5-HT7 affinity but enhance selectivity for other receptors .
Pyridine and Piperidine Derivatives
(3-Chloro-5-Fluoropyridin-2-yl)Methanamine Hydrochloride ()
- Structure: Pyridine core with chloro (3-), fluoro (5-), and aminomethyl (2-) substituents.
- Key Differences :
- Scaffold : Pyridine (aromatic, planar) vs. pyrrolidine (saturated, flexible). Pyrrolidines may exhibit better membrane permeability.
- Molecular Weight : 196.62 g/mol (calculated from C7H7ClFN2·HCl) vs. ~252 g/mol for the target compound.
- Implications : Pyridine derivatives are often used in drug design for their metabolic stability, whereas pyrrolidines may improve solubility or bioavailability .
(3-Chloro-5-Trifluoromethyl-Pyridin-2-yl)-Piperidin-4-yl-Amine Hydrochloride ()
- Structure : Piperidine ring linked to a pyridine group with chloro and trifluoromethyl substituents.
- Key Differences: Halogen vs. Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidines often exhibit different conformational dynamics and receptor interactions .
Other Halogenated Aromatic Compounds
N-(2-Chloroethyl)Pyrrolidine Hydrochloride ()
- Structure : Pyrrolidine with a chloroethyl side chain.
- Key Differences: Substituent Type: Aliphatic chloroethyl vs. aromatic chloro/fluoro groups. The target compound’s aromatic system may enable π-π stacking with receptor residues.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Positional Isomerism : The 3-Cl,5-F substitution in the target compound may enhance steric complementarity with receptor binding sites compared to 2-Cl,5-F analogs (), as meta-substitutions on phenyl rings are common in bioactive molecules (e.g., antipsychotics).
- Scaffold Flexibility : Pyrrolidine derivatives (e.g., SB269970) demonstrate versatility in targeting neurotransmitter receptors, suggesting the target compound could be optimized for 5-HT or dopamine receptor modulation .
- Halogen Effects : Fluorine’s electronegativity may improve metabolic stability and binding affinity, while chlorine increases lipophilicity. The absence of trifluoromethyl groups () might reduce off-target interactions .
Biological Activity
2-(3-Chloro-5-fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 3-chloro-5-fluorophenyl group. The presence of halogen substituents enhances its chemical reactivity and biological activity, making it a valuable compound for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzymes : It may act as an inhibitor or activator, influencing biochemical pathways.
- Receptors : The compound can bind to specific receptors, modulating their activity and potentially leading to therapeutic effects.
- Ion Channels : Interaction with ion channels can affect cellular signaling and function, contributing to its biological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties:
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 2-(3-chloro-5-fluorophenyl)pyrrolidine | Staphylococcus aureus | 24 |
| 2-(3-chloro-5-fluorophenyl)pyrrolidine | Escherichia coli | 20 |
| Related Pyrrolidine Derivative | Candida albicans | 22 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:
- The compound demonstrated moderate cytotoxicity against ovarian and breast cancer cell lines while exhibiting limited toxicity toward non-cancerous cells. This selectivity is crucial for developing effective anticancer agents .
Case Studies
- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that the presence of halogen substituents significantly enhanced antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Evaluation : In another investigation, the cytotoxic effects were measured against a panel of cancer cell lines, revealing that the compound had an IC50 value in the low micromolar range for ovarian cancer cells, suggesting potential as an anticancer agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(3-chloro-5-fluorophenyl)pyrrolidine hydrochloride while ensuring high purity?
- Methodological Answer :
- Step 1 : Systematically vary reaction parameters (temperature, solvent polarity, and reaction time) to identify optimal conditions. Polar aprotic solvents like DMF or acetonitrile may enhance nucleophilic substitution efficiency .
- Step 2 : Employ statistical Design of Experiments (DoE) to minimize trial runs. For example, a factorial design can assess interactions between variables like stoichiometry and catalyst loading .
- Step 3 : Monitor purity using HPLC or GC-MS post-synthesis. Impurities often arise from incomplete substitution or byproducts; column chromatography (silica gel, methanol/dichloromethane eluent) can resolve these .
Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the pyrrolidine ring substitution pattern and aryl group connectivity. Fluorine-19 NMR is critical for verifying the fluorophenyl moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight matching, distinguishing between hydrochloride salt and freebase forms .
- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray analysis is recommended, though challenging due to hygroscopicity .
Q. What are the critical reaction parameters influencing the stereochemical outcome during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure catalysts (e.g., chiral amines or transition-metal complexes) to control stereochemistry during pyrrolidine ring formation.
- Temperature Control : Lower temperatures (-20°C to 0°C) reduce racemization risks during nucleophilic additions .
- Solvent Effects : Non-polar solvents (e.g., toluene) may favor specific transition states, improving enantiomeric excess (ee) .
Advanced Research Questions
Q. How can computational methods be integrated with experimental approaches to predict and validate reaction pathways for this compound?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) calculations to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies for substitution pathways .
- Step 2 : Apply ICReDD’s reaction path search methods, combining quantum chemical calculations with machine learning to narrow optimal conditions (e.g., solvent, catalyst) before lab validation .
- Step 3 : Validate predictions via kinetic studies (e.g., in situ IR spectroscopy) to monitor reaction progress and compare with computational data .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in physicochemical properties?
- Methodological Answer :
- Cross-Validation : Replicate experiments under controlled humidity and oxygen levels to address discrepancies in solubility or stability .
- Multivariate Analysis : Use Partial Least Squares (PLS) regression to correlate computational descriptors (e.g., logP, dipole moment) with experimental solubility or melting points .
- Error Analysis : Re-examine computational assumptions (e.g., solvent models) if experimental NMR chemical shifts deviate >0.5 ppm from predictions .
Q. How does the compound’s chiral configuration influence biological activity, and what methods isolate enantiomerically pure forms?
- Methodological Answer :
- Chiral Resolution :
- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Mobile phases: hexane/isopropanol with 0.1% trifluoroacetic acid .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives can isolate enantiomers, monitored by polarimetry .
- Biological Assays : Compare enantiomers in receptor-binding studies (e.g., radioligand displacement assays) to quantify stereospecific activity. A >10-fold difference in IC values indicates significant chiral influence .
Key Considerations for Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
